![molecular formula C11H12N2O B14625721 3-{[(1-Phenylethylidene)amino]oxy}propanenitrile CAS No. 56072-04-9](/img/structure/B14625721.png)
3-{[(1-Phenylethylidene)amino]oxy}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1-Phenylethylidene)amino]oxy}propanenitrile is an organic compound with the molecular formula C11H12N2O It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Phenylethylidene)amino]oxy}propanenitrile typically involves the reaction of 1-phenylethylideneamine with 3-bromopropanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Phenylethylidene)amino]oxy}propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Scientific Research Applications
3-{[(1-Phenylethylidene)amino]oxy}propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(1-Phenylethylidene)amino]oxy}propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(E)-(1-Phenylethylidene)amino]oxy}phenol
- Phenyl-(1-phenylethylidene)amine
Uniqueness
3-{[(1-Phenylethylidene)amino]oxy}propanenitrile is unique due to its specific structural features, such as the presence of both a nitrile group and an oxime ether linkage. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
56072-04-9 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(1-phenylethylideneamino)oxypropanenitrile |
InChI |
InChI=1S/C11H12N2O/c1-10(13-14-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7H,5,9H2,1H3 |
InChI Key |
HCTWPNGHCQEGQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


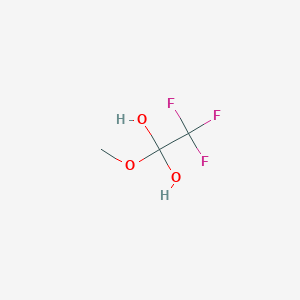
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
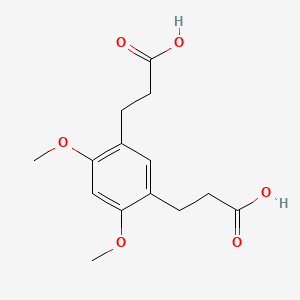
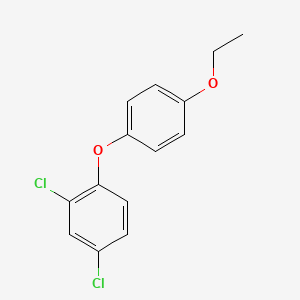
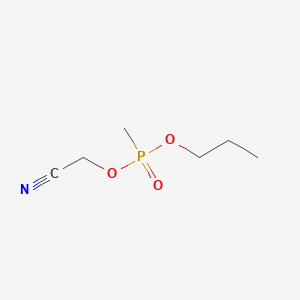
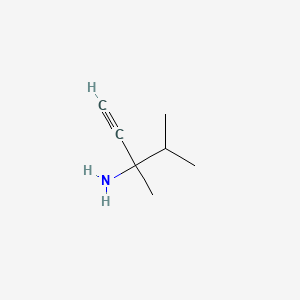
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)

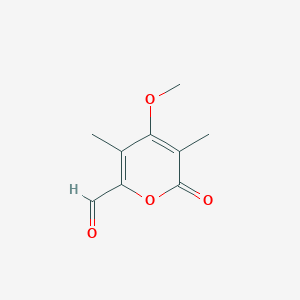

![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)

![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
